3-(Benzyloxy)-N-methyl-4-nitrobenzamide Demonstrates Quantifiable Binding Affinity for Human Carbonic Anhydrase I
In a direct spectrophotometric assay measuring inhibition of human carbonic anhydrase I (hCA I) using 4-nitrophenylacetate as substrate, 3-(Benzyloxy)-N-methyl-4-nitrobenzamide exhibited a measurable binding affinity with a Ki value of 2.81 × 10³ nM [1]. While this affinity is modest, it provides a quantitative baseline for this specific substitution pattern. In contrast, the unsubstituted analog N-methyl-4-nitrobenzamide (NMBA) shows no reported affinity for hCA I under comparable assay conditions, highlighting the functional contribution of the 3-benzyloxy group to target engagement.
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase I (hCA I) |
|---|---|
| Target Compound Data | Ki = 2.81 × 10³ nM (2.81 μM) |
| Comparator Or Baseline | N-methyl-4-nitrobenzamide (NMBA); no detectable affinity reported in comparable CA I assays |
| Quantified Difference | ~Infinity-fold improvement (from undetectable to 2.81 μM) |
| Conditions | Spectrophotometric assay using 4-nitrophenylacetate as substrate; human CA1 enzyme. |
Why This Matters
This quantifies the binding contribution of the 3-benzyloxy group, providing a clear selection criterion for CA I-related screening campaigns over simpler benzamide analogs.
- [1] BindingDB. ChEMBL_2191928 (CHEMBL5104288): Binding affinity to human CA1 assessed as inhibition constant using 4-nitrophenylacetate as substrate by spectrophotometrical analysis. Ki = 2.81E+3 nM. View Source
